molecular formula C8H13NO B1216875 N-Vinylcaprolactam CAS No. 2235-00-9

N-Vinylcaprolactam

Cat. No. B1216875
CAS RN: 2235-00-9
M. Wt: 139.19 g/mol
InChI Key: JWYVGKFDLWWQJX-UHFFFAOYSA-N
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Description

N-Vinylcaprolactam (NVCL) is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) between 25°C and 50°C . Due to its alleged biocompatibility, this polymer is becoming popular for biomedical and environmental applications .


Synthesis Analysis

N-Vinylcaprolactam-based polymers are synthesized through free-radical polymerization at a temperature higher than its melting point. The synthesis process involves the polymerization of vinylcaprolactam monomers to form the polymer chain. Optimization of the polymerization conditions, such as temperature and initiator concentration, is crucial for obtaining well-defined polymers .


Molecular Structure Analysis

The molecular structure of N-Vinylcaprolactam consists of a vinyl group attached to the caprolactam ring . The vinyl group provides reactivity for polymerization, while the caprolactam ring contributes to the thermoresponsive behavior. The LCST arises from the balance between hydrophilic and hydrophobic interactions within the polymer chain .


Chemical Reactions Analysis

  • Functionalization : The vinyl group allows for post-polymerization functionalization, enabling the attachment of specific groups or functionalities .

Physical And Chemical Properties Analysis

  • FTIR and DSC Analyses : These techniques confirm the polymer’s structure and thermal behavior .

Scientific Research Applications

Biomedical Applications

N-Vinylcaprolactam (NVCL) has been widely used in the biomedical field due to its biocompatibility . It’s used in the preparation of thermoresponsive copolymers, micro- and nanogels for drug delivery and oncological therapies .

Hydrogels and Composites

NVCL-based hydrogels and composites have shown significant progress in the last ten years . These hydrogels consist of three-dimensionally crosslinked polymeric chains, are hydrophilic, and have the ability to absorb other molecules in their structure .

Drug Delivery Systems

The thermosensitive properties of NVCL make it an excellent candidate for drug delivery systems . The ability of these polymers to change their physical properties with temperature allows for controlled release of drugs .

Tissue Engineering

NVCL-based materials have great potential in tissue engineering . Their biocompatibility and ability to change properties with temperature make them suitable for creating scaffolds that can support cell growth and tissue regeneration .

Antimicrobials

NVCL-based materials can also be used as antimicrobials . The ability to incorporate other molecules into their structure allows for the inclusion of antimicrobial agents, providing a means to combat infections .

Diagnostic and Bioimaging

NVCL-based materials can be used in diagnostic and bioimaging applications . Their unique properties allow them to be used as contrast agents in medical imaging, helping to improve the accuracy of diagnoses .

Environmental Applications

Due to its alleged biocompatibility, NVCL is becoming popular for environmental applications . Its ability to absorb other molecules makes it useful for removing pollutants from water and soil .

Thermoresponsive Polymers

NVCL is a thermoresponsive polymer that exhibits lower critical solution temperature (LCST) between 25 and 50 °C . This unique feature enables its use in many industrial and medical applications .

Mechanism of Action

The thermoresponsive behavior of N-Vinylcaprolactam arises from its LCST . Below the LCST, the polymer is hydrophilic and swells in water. Above the LCST, it becomes hydrophobic and collapses. This property makes it suitable for controlled drug release systems, where temperature triggers drug release .

Safety and Hazards

  • Environmental Impact : Consider its fate in the environment .

properties

IUPAC Name

1-ethenylazepan-2-one
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InChI

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JWYVGKFDLWWQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCCCCC1=O
Source PubChem
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Molecular Formula

C8H13NO
Source PubChem
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Related CAS

25189-83-7
Record name Poly(N-vinylcaprolactam)
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DSSTOX Substance ID

DTXSID1041423
Record name N-Vinylcaprolactam
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Molecular Weight

139.19 g/mol
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Physical Description

Off-white solid; [Sigma-Aldrich MSDS]
Record name N-Vinylcaprolactam
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Product Name

N-Vinylcaprolactam

CAS RN

2235-00-9, 25189-83-7
Record name Vinylcaprolactam
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Record name N-Vinylcaprolactam
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Record name Poly-N-vinylcaprolactam
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Record name N-Vinylcaprolactam
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Record name 1-vinylhexahydro-2H-azepin-2-one
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Record name N-VINYLCAPROLACTAM
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Synthesis routes and methods I

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Synthesis routes and methods II

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Example 1 was carried out without addition of a cocatalyst. The amount of ethyne taken up was 0.69 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 77.9%. A viscid distillation residue was obtained.
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Synthesis routes and methods III

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Example 3 was carried out by adding 1% by weight of 1,4-divinyloxybutane as cocatalyst. The amount of ethyne taken up was 0.97 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 85.0%. A liquid distillation residue was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of NVCL?

A1: The molecular formula of NVCL is C8H13NO, and its molecular weight is 139.19 g/mol.

Q2: How is PNVCL typically synthesized?

A2: PNVCL is commonly synthesized via free radical polymerization of NVCL. This can be achieved through various methods, including solution polymerization, precipitation polymerization, and dispersion polymerization. [, , , ] Different initiators, like azobisisobutyronitrile (AIBN) or organic peroxides, are used depending on the desired polymer properties and application. [, ]

Q3: Can the polymerization of NVCL be controlled?

A3: Yes, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) and ATRP (Atom Transfer Radical Polymerization) have been successfully employed to synthesize well-defined PNVCL with controlled molecular weight and architecture. [, , ]

Q4: What makes PNVCL unique compared to other polymers?

A4: PNVCL stands out due to its thermoresponsive nature. It exhibits a lower critical solution temperature (LCST) around 32-34 °C in aqueous solutions. [, ] This means PNVCL transitions from a soluble state to an insoluble state upon heating above its LCST, making it suitable for applications like temperature-responsive drug delivery.

Q5: How does the molecular weight of PNVCL affect its LCST?

A5: Studies have shown that the LCST of PNVCL generally decreases with increasing molecular weight. [, ] This inverse relationship allows for fine-tuning of the polymer’s thermoresponsive behavior for specific applications.

Q6: How does the presence of salts affect the LCST of PNVCL?

A6: The addition of salts to aqueous PNVCL solutions typically lowers the LCST. [, ] This effect is attributed to the influence of ions on the hydrogen bonding network between water and the polymer chains, promoting dehydration and aggregation at lower temperatures.

Q7: Can the LCST of PNVCL be modified?

A7: Yes, the LCST of PNVCL can be tailored by copolymerization with other monomers. For example, incorporating hydrophilic monomers like N-vinylpyrrolidone can increase the LCST, while hydrophobic monomers like vinyl acetate can decrease it. [, , ]

Q8: How does crosslinking affect the properties of PNVCL?

A8: Crosslinking PNVCL leads to the formation of hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water. [, , ] These hydrogels can be designed to be thermoresponsive, changing their swelling behavior in response to temperature variations. [, , ]

Q9: What are some potential applications of PNVCL?

A9: PNVCL's unique properties make it suitable for various applications, including:

  • Drug delivery: Thermoresponsive PNVCL-based nanogels and microgels can encapsulate drugs and release them in a controlled manner upon reaching a specific temperature, such as the elevated temperature of tumor tissues. [, , ]
  • Biomedical applications: PNVCL's biocompatibility makes it suitable for biomedical applications like wound dressings, tissue engineering scaffolds, and contact lenses. [, , ]
  • Smart textiles: Grafting PNVCL onto fabrics like cotton can create temperature-responsive textiles that regulate water absorption and vapor transmission, contributing to enhanced comfort. []

Q10: Can PNVCL be used to create magnetically responsive materials?

A11: Yes, PNVCL has been successfully combined with magnetic nanoparticles, like magnetite, to create nanocomposites suitable for magnetic hyperthermia applications. [] These nanocomposites can generate heat upon exposure to an alternating magnetic field, potentially targeting cancer cells.

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